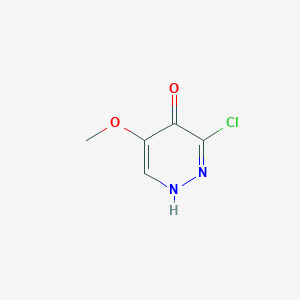

3-Chloro-5-methoxypyridazin-4-ol

Description

3-Chloro-5-methoxypyridazin-4-ol is a pyridazine derivative with a chlorine atom at position 3, a methoxy group at position 5, and a hydroxyl group at position 4. Its molecular formula is C₅H₅ClN₂O₂, and its structure is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core). The hydroxyl group at position 4 may contribute to hydrogen bonding, affecting its solubility in polar solvents, while the chloro and methoxy groups modulate electrophilic substitution patterns .

Propriétés

Formule moléculaire |

C5H5ClN2O2 |

|---|---|

Poids moléculaire |

160.56 g/mol |

Nom IUPAC |

3-chloro-5-methoxy-1H-pyridazin-4-one |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(6)4(3)9/h2H,1H3,(H,7,9) |

Clé InChI |

QBNBJNUTHRGECF-UHFFFAOYSA-N |

SMILES canonique |

COC1=CNN=C(C1=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Chloro-5-methoxypyridazin-3(2H)-one

- Structure : Chloro at position 4, methoxy at 5, and a ketone at position 3.

- Reactivity : In , -chloro derivatives undergo nucleophilic substitution with NaOCH₃ in dioxane to yield 4-methoxy products. This suggests that chloro at position 4 is highly reactive under mild conditions, likely due to favorable electronic stabilization of the transition state.

- Key Difference : The absence of a hydroxyl group in this compound reduces its polarity compared to 3-Chloro-5-methoxypyridazin-4-ol, impacting solubility and interaction with biological targets .

5-Chloro-3-methoxypyridazin-4-ol (Positional Isomer)

- Structure : Chloro and methoxy groups swapped (Cl at 5, OCH₃ at 3).

- Reactivity : Chloro at position 5 may exhibit lower reactivity in substitution reactions due to steric hindrance from the adjacent hydroxyl group. This contrasts with the user compound, where the 3-Cl is less sterically hindered.

Heterocycle Variants: Pyridine vs. Pyridazine

5-Chloro-2-methoxypyridin-3-ol ()

- Structure : Pyridine ring (one nitrogen) with Cl at 5, OCH₃ at 2, and OH at 3.

- Comparison :

- Electronic Effects : The pyridine ring is less electron-deficient than pyridazine, altering substituent reactivity. For example, the 5-Cl in pyridine may resist nucleophilic substitution compared to pyridazine derivatives.

- Solubility : The hydroxyl group in both compounds enhances water solubility, but the pyridazine core’s polarity may further increase hydrophilicity.

- Biological Activity : Pyridine derivatives are more common in pharmaceuticals, but pyridazines offer unique electronic profiles for targeting specific enzymes .

Functional Group Modifications

3-Bromo-5-methoxypyridazin-4-ol

- Structure : Bromine replaces chlorine at position 3.

- Reactivity : Bromine’s lower electronegativity (vs. Cl) may slow substitution reactions but improve leaving-group ability in certain contexts.

- Stability : The larger atomic radius of Br could increase steric effects, reducing reaction rates compared to the user compound.

3-Chloro-5-hydroxypyridazin-4-ol

- Structure : Methoxy replaced by hydroxyl at position 5.

- Synthesis Challenges : The lack of a protecting group (e.g., methoxy) may complicate selective functionalization.

Data Tables

Table 1: Structural and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.